Dibenzhydryl disulfide

Vue d'ensemble

Description

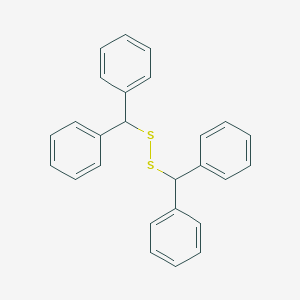

Dibenzhydryl disulfide is an organic compound with the molecular formula C26H22S2 It is characterized by the presence of two benzene rings connected through a disulfide bond

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dibenzhydryl disulfide can be synthesized through several methods. One common approach involves the reaction of dibenzhydryl chloride with sodium disulfide in an organic solvent such as dimethyl sulfoxide (DMSO). The reaction typically occurs at elevated temperatures (60-70°C) to facilitate the formation of the disulfide bond .

Industrial Production Methods: In industrial settings, this compound is often produced through the oxidation of dibenzhydryl thiol. This process involves the use of oxidizing agents such as hydrogen peroxide or iodine in the presence of a suitable catalyst. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Oxidative Coupling Using TBAF

Treatment of thioketones (e.g., compound 4a ) with tetrabutylammonium fluoride (TBAF) in THF yields dibenzhydryl disulfide through a deprotection-elimination mechanism .

Reaction Conditions :

-

Solvent: THF

-

Temperature: Room temperature

-

Yield: Not explicitly quantified but confirmed via spectroscopic analysis .

SO<sub>2</sub>F<sub>2</sub>-Mediated Disulfide Formation

A click chemistry approach using sulfuryl fluoride (SO<sub>2</sub>F<sub>2</sub>) enables rapid disulfide bond formation from thiol precursors under mild conditions . While not directly applied to this compound, this method is generalizable to aromatic thiols.

Advantages :

Radical-Mediated Cleavage

This compound undergoes homolytic cleavage under UV irradiation or in the presence of radical initiators (e.g., hydroxy(tosyloxy)iodobenzene, HTIB) . This generates thiyl radicals (R- S), which participate in dynamic disulfide metathesis:

Applications :

Nucleophilic Substitution

The disulfide bond reacts with thiols via S<sub>N</sub>2-type interchange , forming mixed disulfides. This reaction is pH-dependent, with optimal rates at pH 4–5 .

Mechanism :

-

Deprotonation of thiol to thiolate (RS<sup>−</sup>).

-

Nucleophilic attack at sulfur, forming a trisulfide transition state .

Stability and Decomposition

This compound exhibits moderate thermal stability but is susceptible to:

Hydrolytic Degradation

In aqueous acidic or basic conditions, hydrolysis yields benzhydryl thiols and sulfenic acids :

Radical-Induced Decomposition

Exposure to radicals (e.g., acetyl or hydroxyl radicals) cleaves the S–S bond, forming thiyl radicals and subsequent sulfides or thioethers .

Comparative Reactivity Data

The table below summarizes key reaction pathways for disulfides:

Applications De Recherche Scientifique

Chemical Synthesis

1.1 Role as a Reagent

DBDS serves as a reagent in organic synthesis, particularly in the formation of thioethers and other organosulfur compounds. Its ability to participate in oxidation reactions makes it valuable for synthesizing complex molecules.

- Oxidative Dimerization : DBDS can be synthesized from benzyl thiol through oxidative dimerization, which is crucial for producing various sulfur-containing compounds used in pharmaceuticals and agrochemicals .

1.2 Synthesis of Other Compounds

DBDS is utilized in the synthesis of more complex disulfides and thiols. For example, it can react with alkyl halides to yield various organosulfur compounds, which are essential in medicinal chemistry.

Material Science

2.1 Rubber and Polymer Industry

DBDS is employed as an additive in the rubber industry to enhance the properties of natural and synthetic rubber. It acts as an accelerator in vulcanization processes, improving tensile strength and elasticity.

- Vulcanization Accelerator : The compound aids in the cross-linking of rubber molecules, leading to improved durability and performance of rubber products .

Synthesis and Application in Pharmaceuticals

A study highlighted the use of DBDS in synthesizing bioactive compounds that exhibit antibacterial properties. The compound's ability to form stable disulfide linkages is leveraged to create drug candidates with enhanced efficacy against resistant bacterial strains.

- Study Findings : The research demonstrated that derivatives of DBDS exhibited significant antibacterial activity, making them potential candidates for further development in antibiotic therapy .

Use in Insulating Oils

DBDS has been identified as an additive in insulating oils used in electrical transformers. Its role as a metal deactivator helps prevent corrosion caused by sulfides, thereby extending the life of electrical equipment.

- Corrosion Prevention : A case study showed that incorporating DBDS into insulating oils reduced sulfide corrosion significantly, enhancing the operational reliability of transformers .

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Organic Synthesis | Reagent for thioether formation | Facilitates complex molecule synthesis |

| Rubber Industry | Vulcanization accelerator | Improves tensile strength and elasticity |

| Electrical Engineering | Additive in insulating oils | Prevents sulfide corrosion |

| Pharmaceutical Development | Synthesis of bioactive compounds | Exhibits antibacterial properties |

Mécanisme D'action

The mechanism of action of dibenzhydryl disulfide involves its ability to interact with nucleophiles and form reactive intermediates. These intermediates can then participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to exert its effects through the modulation of redox reactions and interaction with cellular thiols .

Comparaison Avec Des Composés Similaires

Diphenyl disulfide: Similar structure but with phenyl groups instead of benzhydryl groups.

Dibenzyl disulfide: Contains benzyl groups instead of benzhydryl groups.

Dithiothreitol: A reducing agent with a similar disulfide bond but different overall structure.

Uniqueness: Dibenzhydryl disulfide is unique due to the presence of benzhydryl groups, which impart distinct steric and electronic properties. These properties influence its reactivity and make it suitable for specific applications in organic synthesis and coordination chemistry .

Activité Biologique

Dibenzhydryl disulfide (DBDS), with the molecular formula C26H22S2, is an organic compound characterized by its unique structure comprising two benzene rings linked by a disulfide bond. This compound has garnered attention for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. This article presents a detailed overview of the biological activity of this compound, supported by research findings and data tables.

This compound is primarily studied for its role as a reagent in organic synthesis and its interaction with biological systems. The compound's mechanism of action involves its ability to form complexes with various metal ions, influencing enzymatic activities and cellular responses.

Key Reactions:

- Oxidation: DBDS can be oxidized to form sulfoxides or sulfones.

- Reduction: It can be reduced to produce the corresponding thiol.

- Substitution: The disulfide bond can participate in nucleophilic substitution reactions.

Antioxidant Activity

DBDS exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Research indicates that it can protect cells from reactive oxygen species (ROS) generated during metabolic processes.

| Study | Findings |

|---|---|

| Straliotto et al. (2018) | DBDS protected J774 macrophage-like cells from ROS damage, downregulating NF-κB pathways involved in apoptosis. |

| Melo et al. (2018) | Demonstrated protective effects against oxidative damage in breast cancer cells without interfering with tamoxifen's cytotoxicity. |

Antimicrobial Activity

This compound has shown promising antimicrobial effects against various bacterial strains:

- Antibacterial Activity: Effective against Staphylococcus aureus and Pseudomonas aeruginosa with minimum inhibitory concentrations (MICs) ranging from 16 to 32 μg/mL.

- Antifungal Activity: Lower efficacy was noted against fungal strains like Candida albicans, indicating a selective antimicrobial profile.

| Microorganism | MIC (μg/mL) |

|---|---|

| S. aureus | 16-32 |

| P. aeruginosa | 32-34 |

| C. albicans | 128 |

Anticancer Potential

Recent studies have explored the anticancer potential of this compound, particularly its ability to induce apoptosis in cancer cells:

- Mechanism: DBDS triggers apoptosis through caspase-dependent pathways and cell-cycle arrest mediated by p53 and MYC genes.

- Cell Lines Tested: Significant effects were observed in human colon adenocarcinoma (HT-29) cells.

Case Studies and Experimental Findings

- Study on Erythrocytes: A study evaluated the membrane-protective effects of DBDS on erythrocytes, showing no significant hemolytic activity at concentrations up to 1 μM.

- In Vivo Studies: Animal models demonstrated that DBDS could inhibit tumor growth in specific cancer types, suggesting its utility in therapeutic applications.

Propriétés

IUPAC Name |

[(benzhydryldisulfanyl)-phenylmethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22S2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)27-28-26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKPLSMYRLYRCQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)SSC(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70505951 | |

| Record name | 1,1',1'',1'''-(Disulfanediyldimethanetriyl)tetrabenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1726-02-9 | |

| Record name | Dibenzhydryl disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001726029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1',1'',1'''-(Disulfanediyldimethanetriyl)tetrabenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIBENZHYDRYL DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5YG268UXJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is Dibenzhydryl Disulfide formed from Thiobenzophenone?

A1: this compound is formed through the reaction of Thiobenzophenone with sodium ethoxide (NaOEt) in ethanol. [] This reaction proceeds through a charge-transfer mechanism, as evidenced by product analysis and deuterium tracer experiments. []

Q2: Does the reaction outcome differ when using organolithium reagents instead of sodium ethoxide with Thiobenzophenone?

A2: Yes, the reaction of Thiobenzophenone with organolithium reagents like butyllithium and phenyllithium yields benzhydryl butyl sulfide and benzhydryl phenyl sulfide, respectively, instead of this compound. [] This difference highlights the influence of the nucleophile on the reaction pathway.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.